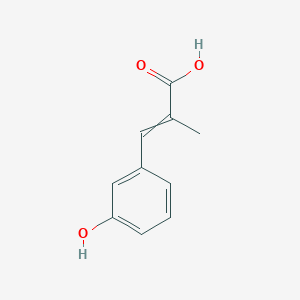
3-(3-Hydroxyphenyl)-2-methylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxyphenyl)-2-methylprop-2-enoic acid is an organic compound with a hydroxyphenyl group attached to a methylprop-2-enoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyphenyl)-2-methylprop-2-enoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxyphenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
3-(3-Hydroxyphenyl)-2-methylprop-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a metabolite in the study of microbial metabolism and gut microbiota.
Industry: It is utilized in the production of bio-based chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxyphenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a dopamine or catecholamine analog, influencing neurotransmitter levels and signaling pathways in the brain . This interaction can lead to various physiological effects, including changes in behavior and neurological function.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A major microbial metabolite of dietary phenolic compounds.
3-Hydroxyphenylacetic acid: A blood pressure-reducing flavonoid metabolite.
Uniqueness
3-(3-Hydroxyphenyl)-2-methylprop-2-enoic acid is unique due to its specific structure and the presence of both hydroxyphenyl and methylprop-2-enoic acid groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
6317-50-6 |
|---|---|
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
3-(3-hydroxyphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6,11H,1H3,(H,12,13) |
Clave InChI |
GLRRGQVHXAYKDR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC(=CC=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


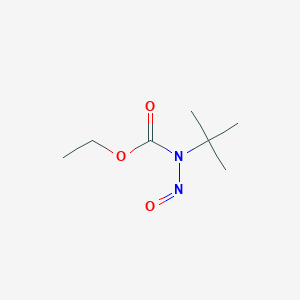
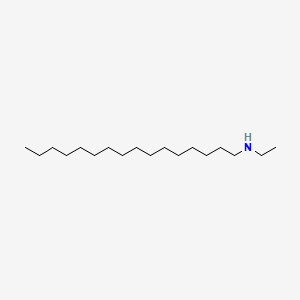



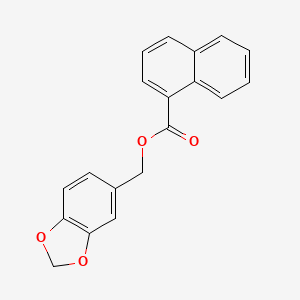
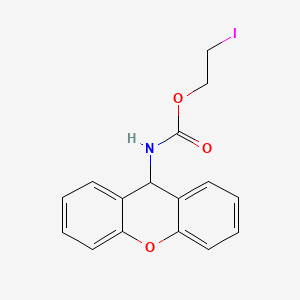



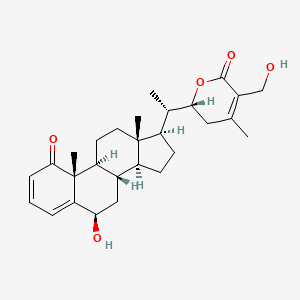
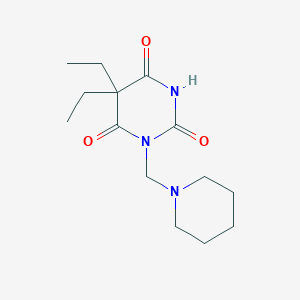
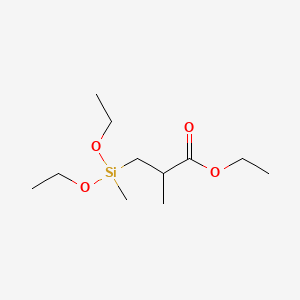
![[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea](/img/structure/B14731475.png)
